molecular formula C8H6BrFOS B8378650 5-bromo-5-fluoro-6,7-dihydro-5H-benzo[b]thiophen-4-one

5-bromo-5-fluoro-6,7-dihydro-5H-benzo[b]thiophen-4-one

Cat. No. B8378650
M. Wt: 249.10 g/mol
InChI Key: XAMHMDNVNNIWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-5-fluoro-6,7-dihydro-5H-benzo[b]thiophen-4-one is a useful research compound. Its molecular formula is C8H6BrFOS and its molecular weight is 249.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-5-fluoro-6,7-dihydro-5H-benzo[b]thiophen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-5-fluoro-6,7-dihydro-5H-benzo[b]thiophen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-bromo-5-fluoro-6,7-dihydro-5H-benzo[b]thiophen-4-one

Molecular Formula

C8H6BrFOS

Molecular Weight

249.10 g/mol

IUPAC Name

5-bromo-5-fluoro-6,7-dihydro-1-benzothiophen-4-one

InChI

InChI=1S/C8H6BrFOS/c9-8(10)3-1-6-5(7(8)11)2-4-12-6/h2,4H,1,3H2

InChI Key

XAMHMDNVNNIWEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=C1SC=C2)(F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add a solution of bromine (10.08 g, 63.1 mmol, 1.1 equiv.) in dry carbon tetrachloride (60 mL) dropwise via addition funnel over 1 h20 min to a cold (0° C.) solution of 5-fluoro-6,7-dihydro-5H-benzo[b]thiophen-4-one (9.72 g, 57.1 mmol, 1 equiv.) in dry diethyl ether (300 mL). Once all the bromine is added warm to room temperature for 2 hours and add more bromine (0.7 M in CCl4, 7 mL, 4.9 mmol, 0.09 equiv.) and stir the reaction mixture at room temperature for 1 hr before adding saturated aqueous sodium thiosulfate. The layers are separated and the aqueous layer is extracted with diethyl ether (three times). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. Purify the resultant crude material by medium pressure liquid chromatography eluting with 0 to 20% ethyl acetate in hexanes to afford the title compound (6.976 g, 49%). δH (400 MHz, CDCl3) 2.67-2.78 (m, 1H), 2.93 (dddd, 1H, J=14, 4, 4, 4 Hz), 3.24-3.31 (m, 2H), 7.21 (d, 1H, J=6 Hz), 7.45 (d, 1H, J=6 Hz).
Quantity
10.08 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9.72 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
49%

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